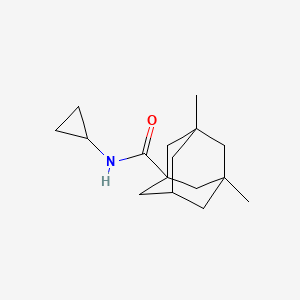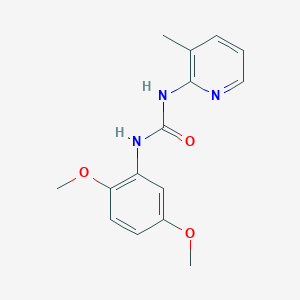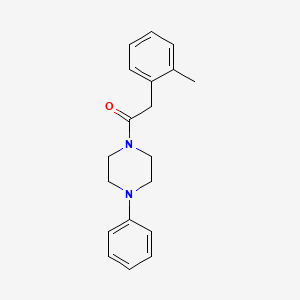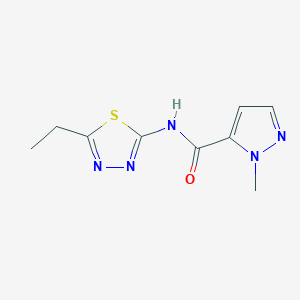
N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide: is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide typically involves the reaction of 3,5-dimethyl-1-adamantanecarboxylic acid with cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of N-cyclopropyl-3,5-dimethyl-1-adamantanamine.
Substitution: Formation of substituted adamantane derivatives.
科学研究应用
Chemistry: N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide is used as a building block in the synthesis of more complex molecules. Its rigid structure makes it an ideal candidate for studying steric effects in chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antiviral or anticancer agent. The adamantane core is known to enhance the lipophilicity and stability of drug molecules, potentially improving their pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
作用机制
The mechanism of action of N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide in biological systems involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, potentially inhibiting their function. Additionally, the cyclopropyl group may enhance the binding affinity of the compound to its target by providing additional hydrophobic interactions.
相似化合物的比较
- N,N-Dimethyl-1-adamantanecarboxamide
- N-Methyl-1-adamantanecarboxamide
- 1-Adamantanecarboxamide
Uniqueness: N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide is unique due to the presence of the cyclopropyl group, which imparts additional rigidity and hydrophobicity to the molecule. This structural feature can enhance the compound’s interaction with biological targets and improve its stability compared to other adamantane derivatives.
属性
IUPAC Name |
N-cyclopropyl-3,5-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)13(18)17-12-3-4-12/h11-12H,3-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUQMVJLCZOPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-4-oxo-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5439561.png)
![6-(2-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5439567.png)
![2-{[4-ALLYL-5-(4-ISOBUTOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5439585.png)
![methyl 2-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5439596.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5439606.png)
![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5439619.png)
![2-(2-methylphenyl)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5439624.png)

![2-{4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5439629.png)

![4-{4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5439643.png)
![N-[2-(4-chlorophenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B5439647.png)
![8-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5439655.png)

